molecular formula C23H16N2O B15159786 N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide CAS No. 680198-52-1

N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide

Cat. No.: B15159786
CAS No.: 680198-52-1
M. Wt: 336.4 g/mol
InChI Key: WOKXCXKSUYHOJP-UHFFFAOYSA-N
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Description

N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide is a synthetic organic compound featuring a pyridine-2-carboxamide backbone substituted with a pyrenylmethyl group.

Properties

CAS No.

680198-52-1

Molecular Formula

C23H16N2O

Molecular Weight

336.4 g/mol

IUPAC Name

N-(pyren-1-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C23H16N2O/c26-23(20-6-1-2-13-24-20)25-14-18-10-9-17-8-7-15-4-3-5-16-11-12-19(18)22(17)21(15)16/h1-13H,14H2,(H,25,26)

InChI Key

WOKXCXKSUYHOJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide typically involves the reaction of pyrene-1-carboxaldehyde with 2-aminopyridine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate under mild conditions. The use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as oxidizing agents can promote the formation of the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced amide products.

Scientific Research Applications

N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the pyridine-2-carboxamide core but differ in substituents, leading to variations in properties and applications:

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties Applications
N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide C24H16N2O 348.40 Pyrenylmethyl Expected fluorescence, low solubility, strong π-π interactions Organic semiconductors, fluorescent probes
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide C9H8N4OS 224.25 5-methyl-thiadiazole Higher polarity, potential hydrogen bonding Bioactive agents, catalysis
N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide C12H8FN3O2 257.21 3-fluoro-pyridine Enhanced crystallinity, electronegative substituents Supramolecular frameworks, crystallography
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide C25H24N2O2 384.48 Benzoylphenyl, benzyl Lipophilic, chiral centers Pharmaceutical intermediates

Detailed Comparisons

N-(5-Methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
  • Structural Differences : Replaces the pyrenylmethyl group with a 5-methyl-thiadiazole ring.
  • This likely improves aqueous solubility compared to the hydrophobic pyrenyl derivative .
Fluorinated N-(Pyridine-2-carbonyl)pyridine-2-carboxamides
  • Structural Differences : Fluorine atoms at the 3-position of pyridine rings increase electronegativity and influence crystal packing.
  • Properties : Fluorination enhances intermolecular interactions (e.g., C–F···H–N hydrogen bonds), improving crystallinity and thermal stability. Single-crystal X-ray studies (using SHELX programs ) confirm precise molecular arrangements, critical for supramolecular chemistry .
  • Applications : Ideal for designing metal-organic frameworks (MOFs) or optoelectronic materials.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
  • Structural Differences : Incorporates a benzoylphenyl group and a chiral pyrrolidine ring.
  • Properties : The bulky aromatic substituents and stereogenic center make this compound lipophilic and suitable for chiral recognition in drug design .
  • Applications : Likely used in asymmetric synthesis or as a pharmacokinetics modifier.

Key Inferences for this compound

  • Solubility : The pyrenyl group likely reduces solubility in polar solvents compared to thiadiazole or fluorinated analogs.
  • Photophysics : Pyrene’s extended conjugation suggests superior fluorescence quantum yield and UV-Vis absorption characteristics, advantageous for sensing or light-emitting devices.
  • Supramolecular Behavior: Strong π-π stacking may enable self-assembly into nanostructures, though steric hindrance from the pyrenyl group could limit coordination with metal ions.

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